Ethanone, 1-[4-(4-nitrobenzylidenamino)phenyl]-
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Overview
Description
Ethanone, 1-[4-(4-nitrobenzylidenamino)phenyl]- is a Schiff base compound known for its unique structural properties and potential applications in various scientific fields. Schiff bases are typically formed by the condensation of primary amines with carbonyl compounds, and they exhibit interesting photochromic and thermochromic properties due to intramolecular proton transfer.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 1-[4-(4-nitrobenzylidenamino)phenyl]- involves the condensation of 4-nitrobenzaldehyde with 4-aminophenyl ethanone under acidic or basic conditions. The reaction is typically carried out in an organic solvent such as ethanol or methanol, and the product is purified by recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar condensation reactions. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as column chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Ethanone, 1-[4-(4-nitrobenzylidenamino)phenyl]- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can be reduced to its corresponding amine using reducing agents such as sodium borohydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.
Major Products Formed
Oxidation: 1-[4-(4-aminobenzylidenamino)phenyl]ethanone.
Reduction: 1-[4-(4-aminobenzylidenamino)phenyl]ethanone.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Ethanone, 1-[4-(4-nitrobenzylidenamino)phenyl]- has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a precursor for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its ability to interact with biological targets.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of Ethanone, 1-[4-(4-nitrobenzylidenamino)phenyl]- involves its ability to form stable complexes with metal ions, which can enhance its biological activity. The compound’s nitro group can undergo reduction to form an amino group, which can interact with various biological targets through hydrogen bonding and electrostatic interactions .
Comparison with Similar Compounds
Similar Compounds
Ethanone, 1-[4-(dimethylamino)phenyl]-: Similar structure but with a dimethylamino group instead of a nitro group.
Ethanone, 1-[4-(diethylamino)phenyl]-: Similar structure but with a diethylamino group instead of a nitro group.
Ethanone, 1-[4-(4-aminobenzylidenamino)phenyl]-: The reduced form of the compound with an amino group instead of a nitro group.
Uniqueness
Ethanone, 1-[4-(4-nitrobenzylidenamino)phenyl]- is unique due to its nitro group, which imparts distinct electronic properties and reactivity compared to its analogs. This makes it particularly useful in applications requiring specific electronic characteristics, such as in the development of dyes and pigments.
Properties
Molecular Formula |
C15H12N2O3 |
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Molecular Weight |
268.27 g/mol |
IUPAC Name |
1-[4-[(4-nitrophenyl)methylideneamino]phenyl]ethanone |
InChI |
InChI=1S/C15H12N2O3/c1-11(18)13-4-6-14(7-5-13)16-10-12-2-8-15(9-3-12)17(19)20/h2-10H,1H3 |
InChI Key |
BVABHWRNVARUQC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N=CC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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